molecular formula C18H18N6O4 B2432023 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 959541-80-1

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2432023
CAS No.: 959541-80-1
M. Wt: 382.38
InChI Key: XSJRLQZGJXSMNQ-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a nitrophenyl group

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyrazole and pyrimidine moieties

Mode of Action

The exact mode of action of this compound is not currently known. Based on its structural features, it is plausible that the compound could interact with its targets via hydrogen bonding or hydrophobic interactions. The presence of a nitrophenyl group could potentially enable the compound to act as an inhibitor for certain enzymes .

Biochemical Pathways

Given the presence of pyrazole and pyrimidine moieties, it might affect pathways involving these heterocyclic compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. The compound’s solubility, stability, and permeability would influence its bioavailability. The presence of a nitrophenyl group could potentially affect its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it could potentially interfere with the function of certain proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

    Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Methyl-6-oxo-1,6-dihydropyrimidine: A pyrimidine derivative with comparable reactivity.

    N-(4-Nitrophenyl)acetamide: A nitrophenyl derivative with related chemical properties.

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is unique due to its combination of pyrazole, pyrimidine, and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-11-9-17(26)22(18(19-11)23-13(3)8-12(2)21-23)10-16(25)20-14-4-6-15(7-5-14)24(27)28/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLQZGJXSMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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